1,1,5-Trifluoroindan
Overview
Description
1,1,5-Trifluoroindan, also known as 1,1,5-Trifluoro-2,3-dihydro-1H-indene, is a chemical compound with the molecular formula C9H7F3 . It contains a total of 20 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 bonds in total. This includes 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Scientific Research Applications
Polymer Synthesis for Electroluminescent Devices :
- Fink et al. (1997) explored the synthesis of various difluoro functionalized aromatic 1,3,5-triazine monomers and their subsequent polymerization. These polymers demonstrated excellent thermal stability and glass transition temperatures ranging between 190−250 °C, which suggests their potential for use in organic electroluminescent devices (Fink, Frenz, Thelakkat, & Schmidt, 1997).
Photochemistry and Photoaffinity Labelling :
- Shaffer and Platz (1989) synthesized 6-Azido-4,5,7 trifluoroindole and investigated its photochemical properties. The compound exhibited potential for use in photoaffinity labelling, especially at low temperatures (Shaffer & Platz, 1989).
Synthesis of Fluorine-Containing Compounds :
- Kimoto, Muramatsu, and Inukai (1974) described the synthesis of several 1-trifluoromethyl-1,2,2-trifluoroindanes from alkylbenzenes and hexafluoropropene. These compounds have applications in organic synthesis, particularly in the introduction of fluorine atoms into organic molecules (Kimoto, Muramatsu, & Inukai, 1974).
Catalysis in Organic Synthesis :
- Ishihara et al. (1996) discussed the use of scandium trifluoromethanesulfonate in acylation reactions. This catalyst shows remarkable activity for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Drug Discovery through Click Chemistry :
- Kolb and Sharpless (2003) explored click chemistry applications in drug discovery. They highlighted the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, a reaction pathway involving triazine derivatives, which is highly relevant in the synthesis of pharmaceutical compounds (Kolb & Sharpless, 2003).
Supramolecular Chemistry :
- Gamez and Reedijk (2006) discussed the use of 1,3,5-triazine derivatives in supramolecular chemistry. These compounds can form self-assembled polymeric networks and have applications in host–guest chemistry, catalysis, anion recognition, sensoring, electronics, and magnetism (Gamez & Reedijk, 2006).
Properties
IUPAC Name |
3,3,6-trifluoro-1,2-dihydroindene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIKVIUISXNQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672320 | |
Record name | 1,1,5-Trifluoro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57584-73-3 | |
Record name | 1,1,5-Trifluoro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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